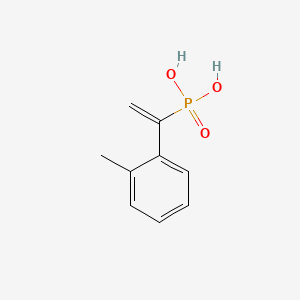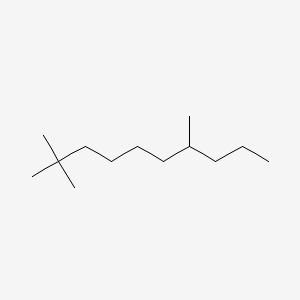
Glycerol diacetate laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerol diacetate laurate, also known as 1,3-diacetoxy-2-propanyl laurate, is an ester compound with the molecular formula C19H34O6. It is formed by the esterification of glycerol with lauric acid and acetic acid. This compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and food.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycerol diacetate laurate can be synthesized through the esterification of glycerol with lauric acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous esterification process. This involves the use of a fixed-bed reactor where glycerol and lauric acid are continuously fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Glycerol diacetate laurate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol, lauric acid, and acetic acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, resulting in the formation of new ester compounds.
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol, lauric acid, and acetic acid.
Transesterification: New ester compounds and glycerol.
Oxidation: Various oxidation products depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Glycerol diacetate laurate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of glycerol diacetate laurate involves its ability to interact with lipid membranes and proteins. It can form stable emulsions with lipids, enhancing the solubility and bioavailability of hydrophobic compounds. Additionally, this compound can undergo hydrolysis to release glycerol, lauric acid, and acetic acid, which can further interact with biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Glycerol diacetate laurate can be compared with other similar compounds such as:
Glycerol monolaurate: Known for its antimicrobial properties and used in food preservation and personal care products.
Glycerol tristearate: Used as a thickening agent in cosmetics and food products.
Glycerol monooleate: Employed as an emulsifier and surfactant in various industrial applications.
This compound is unique due to its dual ester groups, which provide enhanced emulsifying properties and make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
55191-43-0 |
|---|---|
Molekularformel |
C19H34O6 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1,3-diacetyloxypropan-2-yl dodecanoate |
InChI |
InChI=1S/C19H34O6/c1-4-5-6-7-8-9-10-11-12-13-19(22)25-18(14-23-16(2)20)15-24-17(3)21/h18H,4-15H2,1-3H3 |
InChI-Schlüssel |
IADBTKCAYVABOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


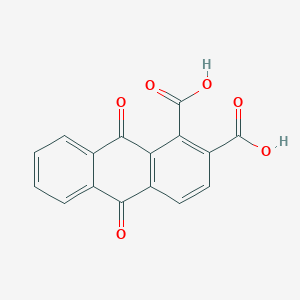
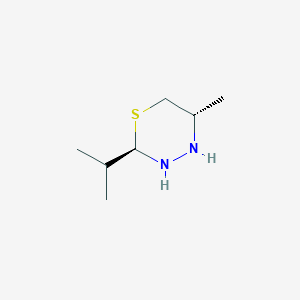
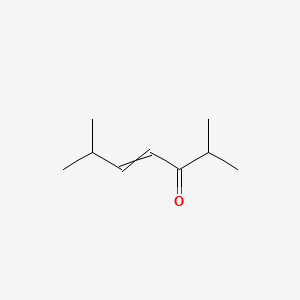
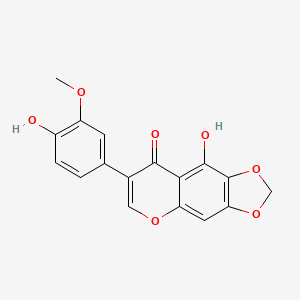
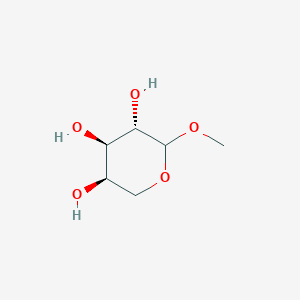

![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
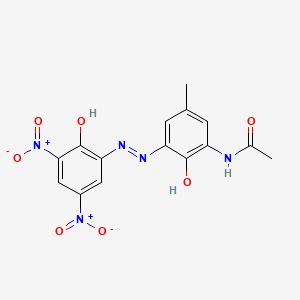
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
